

Introduction: Unveiling a Complex Chlorinated Aromatic

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,4,5,6-Pentachlorotoluene**

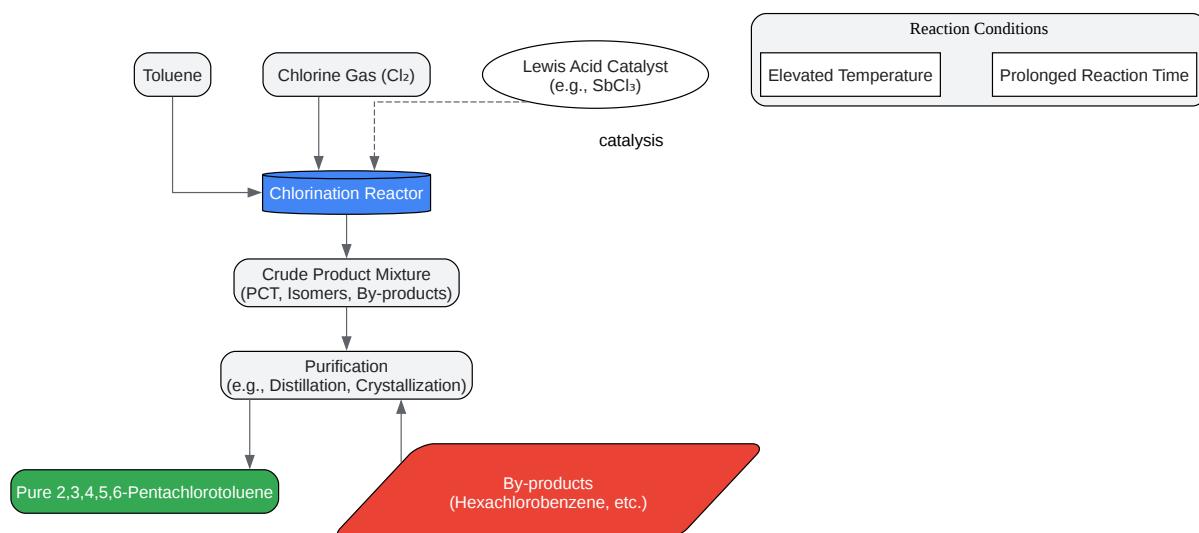
Cat. No.: **B165444**

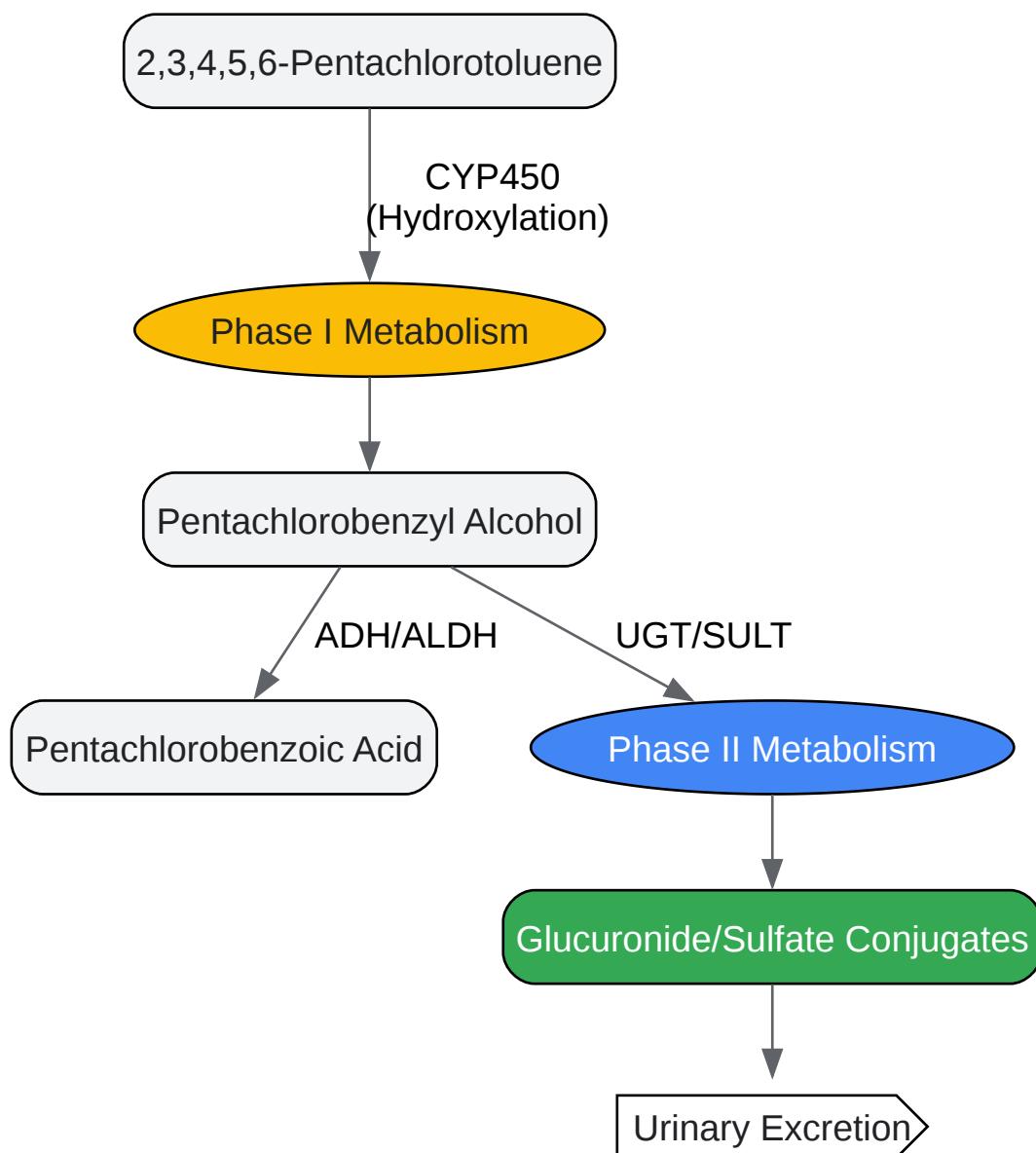
[Get Quote](#)

2,3,4,5,6-Pentachlorotoluene (PCT), identified by CAS Number 877-11-2, is a synthetic organochlorine compound belonging to the aromatic hydrocarbon family.^[1] Structurally, it is a toluene molecule where all five aromatic hydrogens have been substituted with chlorine atoms. Historically, PCT has served as a chemical intermediate in the synthesis of other complex molecules, including pesticides.^{[1][2]} However, its utility is overshadowed by significant toxicological and environmental concerns. Due to its highly chlorinated nature, PCT exhibits high persistence in the environment, a strong tendency to bioaccumulate in fatty tissues, and considerable toxicity to both humans and wildlife, leading to substantial restrictions on its use in many regions.^[1] This guide provides a comprehensive technical overview of its synthesis, properties, toxicological profile, and analytical methodologies, offering field-proven insights for professionals interacting with this compound.

Section 1: Core Physicochemical Characteristics

The physical and chemical behavior of **2,3,4,5,6-Pentachlorotoluene** is dictated by its molecular structure: a stable benzene ring saturated with electronegative chlorine atoms and a single methyl group. This structure results in high lipophilicity, low aqueous solubility, and significant chemical stability. These properties are fundamental to understanding its environmental fate and toxicological behavior.


Property	Value	Source(s)
CAS Number	877-11-2	[3][4][5]
Molecular Formula	C ₇ H ₃ Cl ₅	[3][6][7]
Molecular Weight	264.36 g/mol	[3][4][5]
Appearance	White solid or colorless to pale yellow liquid	[1][2]
Melting Point	218 - 225 °C	[1][3][4]
Boiling Point	301 °C	[1][3]
Density	1.67 - 1.776 g/cm ³	[1][2]
Water Solubility	Almost insoluble	[2]
Octanol/Water Partition Coeff. (Log K _{ow})	5.62	[4]
SMILES	Cc1c(Cl)c(Cl)c(Cl)c(Cl)c1Cl	[1][4]
InChI Key	AVSIMRGRHWKCAY- UHFFFAOYSA-N	[4][7]


Section 2: Synthesis and Mechanistic Considerations

The primary industrial route to **2,3,4,5,6-Pentachlorotoluene** is the exhaustive chlorination of toluene.[1][2] This process, however, is not trivial. The causality behind the experimental choices lies in managing the reactivity of the aromatic ring and controlling the formation of undesired by-products.

Mechanism and Rationale: The reaction proceeds via electrophilic aromatic substitution, typically catalyzed by a Lewis acid such as antimony trichloride (SbCl₃) or ferric chloride (FeCl₃).[8] The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that attacks the electron-rich toluene ring.

- Initial Stages: Chlorination begins readily, but as more chlorine atoms are added, the ring becomes progressively deactivated due to the electron-withdrawing inductive effect of the chlorine atoms.
- Challenges in Exhaustive Chlorination: Driving the reaction to completion to produce the pentachloro- derivative requires harsh conditions (elevated temperatures, prolonged reaction times).[9] This presents a significant challenge: as the reaction mixture's viscosity increases, mass transfer becomes limited. Furthermore, high temperatures can promote side reactions, such as the cleavage of the methyl group or the sulfonyl chloride group (if starting from a derivative like p-toluenesulfonyl chloride), leading to the formation of highly chlorinated impurities like hexachlorobenzene.[9]

[Click to download full resolution via product page](#)

*Proposed metabolic pathway for **2,3,4,5,6-Pentachlorotoluene**.*

Section 6: Analytical Methodologies

The accurate quantification of PCT in environmental or biological matrices is critical for risk assessment. The method of choice must be sensitive enough to detect trace levels and selective enough to distinguish PCT from other chlorinated compounds. Gas chromatography is the premier technique for this purpose.

Protocol: Analysis of PCT in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a self-validating system designed for robust and reproducible results.

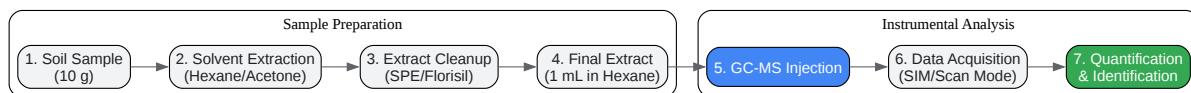
- Sample Preparation (Extraction):

- Rationale: The goal is to efficiently transfer the lipophilic PCT from the complex soil matrix into a clean organic solvent.

- Steps:

1. Homogenize a 10 g soil sample with anhydrous sodium sulfate to remove moisture.
2. Place the dried sample in a Soxhlet extractor or an Accelerated Solvent Extractor (ASE) cell.
3. Extract the sample for 6-8 hours (Soxhlet) or 2-3 cycles (ASE) using a 1:1 mixture of hexane and acetone. This solvent combination is effective for a wide range of polarities.
4. Concentrate the resulting extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

- Sample Cleanup (Purification):


- Rationale: Raw extracts contain co-extracted materials (lipids, humic acids) that interfere with GC analysis. A solid-phase extraction (SPE) or gel permeation chromatography (GPC) step is essential.

- Steps (using SPE):

1. Condition a Florisil or silica gel SPE cartridge (1 g) with hexane.
2. Load the concentrated extract onto the cartridge.
3. Elute interfering compounds with hexane.
4. Elute the target analyte (PCT) with a slightly more polar solvent, such as a 90:10 hexane:dichloromethane mixture.
5. Concentrate the purified fraction to a final volume of 1 mL.

- Instrumental Analysis (GC-MS):

- Rationale: GC provides excellent separation of volatile compounds. A mass spectrometer detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns, ensuring high trustworthiness.
 - Parameters:
 - Instrument: Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Ion Trap).
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is ideal for separating chlorinated hydrocarbons.
 - Injection: 1 μ L splitless injection at 250°C.
 - Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification to achieve lower detection limits.

[Click to download full resolution via product page](#)

Experimental workflow for the analysis of PCT in soil.

Section 7: Safety and Handling

Handling **2,3,4,5,6-Pentachlorotoluene** requires strict adherence to safety protocols due to its significant toxicity. [2][10]

- Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. [10][11]* Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, Viton). [2][5] * Eye Protection: Chemical safety goggles and a face shield are mandatory. [2] * Body Protection: A lab coat or chemical-resistant apron should be worn. [12]* Handling: Avoid creating dust. Use spark-proof tools and prevent static discharge. [11]Keep away from heat, sparks, and open flames. [12]* Disposal: All waste containing PCT must be treated as hazardous waste and disposed of according to local, state, and federal regulations. Avoid release to the environment. [10]

Conclusion

2,3,4,5,6-Pentachlorotoluene is a compound of significant scientific interest, not for its direct application in drug development, but as a case study in environmental persistence, toxicology, and the challenges of organochlorine chemistry. Its synthesis is a lesson in controlling electrophilic aromatic substitution, while its environmental fate underscores the profound and lasting impact of halogenated hydrocarbons. For researchers, a thorough understanding of its properties, hazards, and analytical methods is paramount for safe handling and for accurately interpreting its role in environmental and toxicological studies.

References

- ChemBK. (2024). **2,3,4,5,6-PENTACHLOROTOLUENE** - Introduction. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Pentachlorotoluene. Available at: [\[Link\]](#)
- PubChem. (n.d.). **2,3,4,5,6-Pentachlorotoluene** | C7H3Cl5 | CID 13412. Available at: [\[Link\]](#)
- Stenutz, R. (n.d.). **2,3,4,5,6-pentachlorotoluene**. Available at: [\[Link\]](#)
- Pharmaffiliates. (n.d.). CAS No : 877-11-2 | Product Name : Pentachlorotoluene. Available at: [\[Link\]](#)
- J-Stage. (1967). Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. Available at: [\[Link\]](#)
- Canada.ca. (n.d.). Pentachlorobenzene. Available at: [\[Link\]](#)

- RIVM. (2012). Environmental risk limits for chlorotoluenes. Available at: [\[Link\]](#)
- PubMed. (1975). Metabolism of pentachlorophenol in vivo and in vitro. Available at: [\[Link\]](#)
- PubMed. (1998). Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1. Available at: [\[Link\]](#)
- U.S. Geological Survey. (n.d.). DETERMINATION OF PENTACHLOROPHENOL IN WATER AND AQUIFER SEDIMENTS BY. Available at: [\[Link\]](#)
- ATSDR. (2022). Toxicological Profile for Pentachlorophenol. Available at: [\[Link\]](#)
- Finetech Industry Limited. (n.d.). **2,3,4,5,6-PENTACHLOROTOLUENE | CAS: 877-11-2.** Available at: [\[Link\]](#)
- IARC Monographs. (n.d.). Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pentachlorotoluene - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. biosynth.com [biosynth.com]
- 4. 2,3,4,5,6-pentachlorotoluene [stenutz.eu]
- 5. hpc-standards.us [hpc-standards.us]
- 6. 2,3,4,5,6-Pentachlorotoluene | C7H3Cl5 | CID 13412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,4,5,6-PENTACHLOROTOLUENE | CAS: 877-11-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. 2,3,4,5,6-PENTACHLOROTOLUENE | 877-11-2 [chemicalbook.com]
- 9. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. hpc-standards.com [hpc-standards.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Complex Chlorinated Aromatic]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165444#2-3-4-5-6-pentachlorotoluene-cas-number-877-11-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com